Product packaging for 4-bromo-1,2-thiazol-5-amine hydrochloride(Cat. No.:CAS No. 2361644-26-8)

4-bromo-1,2-thiazol-5-amine hydrochloride

Cat. No.: B6239942
CAS No.: 2361644-26-8
M. Wt: 215.50 g/mol
InChI Key: QADDUHAOXXXJOR-UHFFFAOYSA-N
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Description

4-Bromo-1,2-thiazol-5-amine hydrochloride is a high-purity chemical intermediate serving as a critical building block in medicinal chemistry and drug discovery research. The bromo-substituted thiazole core is a privileged scaffold in the design of novel bioactive molecules. This compound is primarily valued for its role in the synthesis of derivatives with significant antimicrobial and anticancer properties . Research shows that structurally similar 4-(4-bromophenyl)thiazol-2-amine derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria, as well as fungal strains . Furthermore, such derivatives have demonstrated promising in vitro anticancer activity against human breast adenocarcinoma cell lines (MCF7), with some compounds showing efficacy comparable to standard chemotherapeutic agents . The bromine atom at the 4-position provides an excellent site for further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries for biological screening. Beyond its direct application in synthesizing therapeutic candidates, studies on closely related sulfonamide-thiazole compounds provide insight into the pharmacokinetic profile of this class of molecules. These analogs can exhibit moderate-to-strong binding with human serum albumin (HSA), a key factor influencing a drug's distribution and half-life in the bloodstream . Computational ADMET predictions for similar 2-aminothiazole derivatives often suggest high gastrointestinal absorption and minimal toxicity risks, making them attractive leads for further development . This product is offered for research applications as a solid and should be stored in a cool, dry environment. Researchers can leverage its versatile reactivity to develop new compounds for probing enzyme inhibition, combating microbial resistance, and investigating novel anticancer mechanisms. Please note: This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2361644-26-8

Molecular Formula

C3H4BrClN2S

Molecular Weight

215.50 g/mol

IUPAC Name

4-bromo-1,2-thiazol-5-amine;hydrochloride

InChI

InChI=1S/C3H3BrN2S.ClH/c4-2-1-6-7-3(2)5;/h1H,5H2;1H

InChI Key

QADDUHAOXXXJOR-UHFFFAOYSA-N

Canonical SMILES

C1=NSC(=C1Br)N.Cl

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 1,2 Thiazol 5 Amine Hydrochloride

Historical Development of Preparative Routes to 4-bromo-1,2-thiazol-5-amine (B6149349) hydrochloride

The synthesis of substituted aminothiazoles has historical roots in the mid-20th century. A foundational method for producing related 5-aminothiazole structures is the Cook-Heilbron thiazole (B1198619) synthesis, first reported in 1947. wikipedia.org This reaction involves the cyclization of α-aminonitriles with reagents like carbon disulfide or dithioacids. wikipedia.org While not describing the synthesis of 4-bromo-1,2-thiazol-5-amine hydrochloride itself, the Cook-Heilbron method marked a significant milestone by providing reliable access to the 5-aminothiazole core structure, which is a key component of the target compound. Early syntheses in the azole series often contended with low yields and harsh conditions, paving the way for the development of more refined and regioselective methodologies in subsequent decades.

Classical and Established Synthetic Approaches

The construction of this compound can be dissected into several key chemical transformations. Established methods logically involve the formation of the thiazole ring, followed by or incorporating regioselective bromination, installation of the amine functionality, and final conversion to the hydrochloride salt.

Regioselective Bromination of Thiazole Precursors

Achieving the specific 4-bromo substitution pattern on the 1,2-thiazole (isothiazole) ring is a critical step. The reactivity of the thiazole ring is influenced by its substituents. For a precursor such as 1,2-thiazol-5-amine, direct bromination would likely be directed by the activating amino group. In the analogous 2-aminothiazole (B372263) series, electrophilic substitution, such as bromination, typically occurs at the C5 position due to the directing effect of the amino group. acs.orgnih.gov

To achieve bromination at the C4 position, a strategy involving a pre-functionalized precursor or a multi-step sequence is often necessary. One established method uses a brominating agent like bromine in a suitable solvent system, such as acetic acid or hydrobromic acid. ijcce.ac.irmdpi.com Careful control of reaction conditions, including temperature and stoichiometry, is crucial for selectivity. For instance, the bromination of a related benzo-fused thiadiazole was achieved using bromine in hydrobromic acid at elevated temperatures. mdpi.com Another approach could involve the use of N-bromosuccinimide (NBS), a milder source of electrophilic bromine, to control the regioselectivity.

Table 1: Illustrative Conditions for Bromination of Heterocyclic Compounds

PrecursorBrominating AgentSolventTemperatureYieldReference
Benzo[1,2-d:4,5-d′]bis( wikipedia.orgacs.orgnih.govthiadiazole)Br₂HBr80 °C60% mdpi.com
2-Aminothiazole derivativeBr₂DMFRoom Temp.N/A jocpr.com
5-Acetyl-2-benzyloxy-benzoic acid methyl esterBr₂Acetic Acid10-15 °CN/A (in situ) ijcce.ac.ir

Amination Strategies for the Formation of the Amine Moiety

The introduction of the amine group at the C5 position can be accomplished through several classical organic chemistry reactions. A common strategy is the reduction of a nitro group. If a 4-bromo-5-nitro-1,2-thiazole intermediate were synthesized, it could be reduced to the target 5-amine using standard reducing agents like tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction could be employed. This would involve a precursor with a suitable leaving group at the C5 position, such as another halogen (e.g., 4,5-dibromo-1,2-thiazole). The C5 bromine atom could then be displaced by an amine source, such as ammonia (B1221849) or a protected amine equivalent. In a related system, a nucleophilic aromatic substitution was successfully used to introduce various amines onto a dibromoisothiazolopyridine scaffold, demonstrating the feasibility of this approach. rsc.org

Table 2: Example of Nucleophilic Aromatic Substitution for Amination

SubstrateNucleophileConditionsYieldReference
3,6-Dibromoisothiazolo[4,5-b]pyridineVarious N-nucleophilese.g., Dioxane, 110 °C62-97% rsc.org

Synthesis via Cyclocondensation Reactions Involving Halogenated Intermediates

Cyclocondensation reactions provide a powerful route to construct the thiazole ring itself, with the required substituents either present on the starting materials or formed during the reaction. The Hantzsch thiazole synthesis and its variations are cornerstone methods, typically involving the reaction of an α-haloketone with a thioamide. wikipedia.org

To specifically obtain a 4-bromo-1,2-thiazol-5-amine structure, one could envision a variation of the Cook-Heilbron synthesis. This method forms 5-aminothiazoles via the reaction of an α-aminonitrile with carbon disulfide. wikipedia.org By starting with a brominated α-aminonitrile, such as bromoaminoacetonitrile, and reacting it with a suitable sulfur source, it might be possible to construct the 4-bromo-5-aminothiazole ring directly. Another pathway involves the reaction of a thiourea (B124793) derivative with a halogenated carbonyl compound, which is a versatile method for creating substituted aminothiazoles. acs.orgmdpi.com

Hydrohalogenation Techniques for the Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt. This is a standard and straightforward procedure in organic synthesis, performed to enhance the stability and aqueous solubility of the amine compound. Typically, the free base of 4-bromo-1,2-thiazol-5-amine is dissolved in a suitable organic solvent, such as diethyl ether, methanol, or 2-propanol. google.com Anhydrous hydrogen chloride (HCl), either as a gas or as a solution in an organic solvent, is then added to the mixture. nih.gov The hydrochloride salt usually precipitates from the solution and can be isolated by filtration. Alternatively, the salt can be formed by treating the amine with aqueous hydrochloric acid and then removing the water. google.comnih.gov

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant push towards developing more environmentally benign and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, avoid hazardous reagents, and lower energy consumption.

For the synthesis of halogenated aminothiazoles, biocatalysis offers a promising alternative to traditional methods. Vanadium-dependent haloperoxidase (VHPO) enzymes, for example, can catalyze the bromination of thiazole rings using non-toxic bromide salts in aqueous solutions at mild temperatures. acs.orgnih.gov This enzymatic approach avoids the use of hazardous molecular bromine and organic solvents. acs.org

Other modern techniques applicable to thiazole synthesis include:

Microwave-assisted synthesis: This method can dramatically reduce reaction times and improve yields for cyclocondensation reactions. bepls.com

Multi-component reactions: One-pot syntheses where three or more reactants are combined to form the final product offer high atom economy and efficiency. ijcce.ac.iracs.org

Use of green catalysts and solvents: The use of recyclable catalysts like montmorillonite (B579905) K10 clay or green solvents such as water or polyethylene (B3416737) glycol (PEG) has been reported for the synthesis of aminothiazoles, minimizing the environmental impact. bepls.comresearchgate.net

These sustainable methodologies, while not yet specifically documented for this compound, represent the forefront of synthetic chemistry and are highly applicable to its future production.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a important role in the synthesis of functionalized thiazoles, offering efficient and selective pathways. For a molecule like this compound, catalytic methods can be employed for both the formation of the thiazole ring and the introduction of substituents.

One-pot condensation reactions catalyzed by acids are a common strategy. For instance, the synthesis of certain thiazole derivatives has been achieved through a one-pot condensation of a bromo-acetyl compound with thiosemicarbazide, using orthophosphoric acid as a catalyst under mild conditions. nih.gov This approach is valued for its high atom economy and operational simplicity. nih.gov

Transition-metal-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds on the thiazole ring. Although the target molecule already contains bromine, related bromothiazoles are frequently used as substrates in reactions like the Suzuki coupling. Palladium catalysts, such as Pd(PPh₃)₄, are used to couple bromothiazoles with boronic acids to introduce aryl or alkyl groups. Similarly, copper(I) iodide (CuI) has been used to catalyze the coupling of thiols or thiophenols with bromothiazole scaffolds, achieving yields between 65-82%. researchgate.net Such catalytic methods could be hypothetically applied to precursors of this compound to build molecular complexity.

Table 1: Examples of Catalytic Systems in Thiazole Synthesis

Reaction Type Catalyst System Coupling Partner Typical Conditions
C-C Coupling (Suzuki) Pd(PPh₃)₄ / Base Aryl/Alkyl Boronic Acid Toluene/Ethanol (B145695)/Water, Reflux
C-S Coupling CuI / 1,10-phenanthroline Thiols / Thiophenols K₃PO₄ in DMSO, 110°C
Ring Formation Orthophosphoric Acid Thiosemicarbazide Acetonitrile (B52724), Mild Conditions

Flow Chemistry Applications for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous flow synthesis, offers significant advantages for the production of heterocyclic compounds, including enhanced safety, better heat management, and improved scalability. For the synthesis of thiazole derivatives, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing reactive intermediates and exothermic reactions.

A multistep continuous process for preparing substituted thiazoles has been demonstrated, showcasing the power of this technology. researchgate.net In a representative flow synthesis, a solution of a starting material is delivered at a specific flow rate (e.g., 3.85 mL/min) and combined with a reagent like bromine (delivered at 0.158 mL/min) in a microreactor. researchgate.net The resulting stream passes through a heated reactor coil (e.g., a 10 mL coil at 40°C) with a defined residence time (e.g., 2.5 minutes) to ensure complete reaction. researchgate.net The output is then quenched in-line to stop the reaction and isolate the product. researchgate.net This intensified process can achieve high productivity, with outputs reaching up to 149 mmol/h (26.9 g/h) for certain intermediates. researchgate.net Such a setup could be adapted for the bromination or amination steps in the synthesis of this compound, providing a safer and more efficient alternative to batch production. researchgate.net

Table 2: Illustrative Parameters for Flow Synthesis of a Thiazole Intermediate

Parameter Value Purpose
Reagent A Flow Rate 3.85 mL/min Controlled delivery of starting material
Reagent B (Br₂) Flow Rate 0.158 mL/min Precise stoichiometry of brominating agent
Reactor Volume 10 mL Defines reaction volume
Reactor Temperature 40 °C Optimizes reaction kinetics
Residence Time 2.5 min Ensures sufficient time for reaction completion
Productivity 149 mmol/h Demonstrates high throughput of the system

Data derived from a representative synthesis of a brominated thiazole precursor. researchgate.net

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. For the synthesis of thiazole derivatives, several green approaches have been developed.

Solvent-free and reduced-solvent methods are a cornerstone of green synthesis. One-pot telescopic methods for synthesizing thiazole imines have been devised using mortar-and-pestle grinding under solvent-free conditions, affording products in good to excellent yields (up to 98%) in just 10 to 20 minutes. nih.gov This method avoids the use of volatile organic solvents, reducing waste and potential environmental contamination. nih.gov

Microwave-assisted synthesis is another green technique that can significantly accelerate reactions, often under catalyst-free and solvent-free conditions. nih.gov This approach has been successfully used for one-pot, three-component reactions to form thiazole-2-imines, providing excellent yields and high purity in short reaction times (10–15 minutes). nih.gov The use of aqueous media or reduced-solvent systems, where possible, further aligns with green chemistry principles by replacing hazardous solvents with more environmentally benign alternatives.

Optimization of Reaction Conditions and Yields for Research-Scale Production

Optimizing reaction conditions is a critical step to maximize yield and purity for research-scale production. This process typically involves systematically varying parameters such as solvent, base, temperature, and reaction time.

For the synthesis of substituted azoles, a common approach is to first establish a baseline reaction and then screen different variables. For example, in the synthesis of 3-phenyl-5-(bromomethyl)isoxazoles, a related heterocycle, the cyclization step was optimized by testing various bases. dss.go.th While sodium bicarbonate in ethanol gave a 73% yield, switching the base to potassium bicarbonate increased the yield to 77%. dss.go.th

The choice of solvent also plays a significant role. The same study investigated the effect of co-solvents and found that a mixture of DMF and water provided comparable or even improved yields, demonstrating that greener solvent systems can be effective. dss.go.th Temperature is another key variable; for instance, a reaction performed under conventional heating at 150°C for 1.5-2 hours resulted in a 65% yield, whereas a solvent-free neat reaction at the same temperature was complete in just 10 minutes with an 89% yield. nih.gov

Table 3: Optimization of Reaction Conditions for a Representative Heterocycle Synthesis

Entry Base Solvent Temperature (°C) Time Yield (%)
1 NaHCO₃ Ethanol Room Temp 12 h 73
2 KHCO₃ Ethanol Room Temp 12 h 77
3 Triethylamine (B128534) Ethanol Room Temp 12 h 65
4 KHCO₃ DMF/Water Room Temp 10 h 82
5 None (Neat) None 150°C 10 min 89

Data compiled from representative optimization studies of related heterocyclic syntheses. nih.govdss.go.th

Analytical Validation and Purity Assessment of Synthesized this compound for Research Applications

The analytical validation and purity assessment of any newly synthesized compound are essential to confirm its identity, structure, and purity for research applications. A combination of spectroscopic and chromatographic techniques is typically employed for the comprehensive characterization of heterocyclic compounds like this compound.

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. nih.gov For aminothiazole derivatives, characteristic signals in the ¹H NMR spectrum would confirm the presence of protons on the thiazole ring and the amine group. chemicalbook.com ¹³C NMR spectra provide information on the carbon skeleton, with distinct peaks for carbons in the thiazole ring and those bonded to heteroatoms like nitrogen and bromine. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support the proposed structure by analyzing fragmentation patterns. nih.gov The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of 4-bromo-1,2-thiazol-5-amine.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. For this compound, characteristic absorption bands would be expected for N-H stretching vibrations of the amine group and C=N and C-S vibrations associated with the thiazole ring. researchgate.net

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a compound. nih.gov A validated HPLC method, typically using a reverse-phase column (like C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffer), can separate the target compound from impurities and starting materials. researchgate.net Purity is calculated from the relative peak area of the main component. The method's validation includes assessing parameters like linearity, accuracy, precision, and limits of detection and quantification. nih.gov

Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S, Br) in the sample. The experimental values should align closely with the theoretically calculated percentages for the empirical formula of the hydrochloride salt, providing a definitive measure of purity. researchgate.net

These analytical methods, when used in combination, provide a robust validation of the structure and a reliable assessment of the purity of synthesized this compound, ensuring its suitability for further research.

Reactivity and Transformation Pathways of 4 Bromo 1,2 Thiazol 5 Amine Hydrochloride

Reactivity at the Bromine Position

The bromine atom on the thiazole (B1198619) ring is a key handle for introducing molecular complexity, primarily through carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic properties of the thiazole ring.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying aryl halides, and the 4-bromo position of the thiazole core is amenable to these transformations. nih.gov The choice of reaction depends on the desired coupling partner and the stability of the organometallic nucleophile. youtube.com

Suzuki-Miyaura Coupling: This reaction pairs the bromo-thiazole with an organoboron reagent (boronic acid or ester) and is widely used due to the stability and low toxicity of the boron compounds. nih.gov The reaction typically employs a palladium catalyst and a base to facilitate the formation of a new carbon-carbon bond. Studies on related 4-bromo-2,4'-bithiazoles have demonstrated successful Suzuki-Miyaura coupling with various (hetero)aryl- and alkenyl halides after an initial Miyaura borylation step. researchgate.netrsc.org

Heck Reaction: The Heck reaction involves the coupling of the bromothiazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is a direct route to vinyl-substituted thiazoles. The reaction conditions, including the choice of catalyst, base, and solvent, are critical for achieving high yields, especially with aryl bromides which can be less reactive than iodides. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the 4-bromothiazole (B1332970) with a terminal alkyne. researchgate.net It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. The Sonogashira coupling is valuable for synthesizing alkynyl-thiazole derivatives, which are important intermediates in medicinal chemistry. nih.gov Successful Sonogashira reactions have been reported for various bromo-heterocycles, including bromoindoles and bromopyrazoles. researchgate.netresearchgate.net

Negishi and Stille Couplings: The Negishi (organozinc) and Stille (organotin) reactions are also effective for functionalizing the 4-bromo position. Research on 2-substituted 4-bromothiazoles has shown that Negishi coupling with alkyl and aryl zinc halides proceeds in high yields (88-97%). acs.orgnih.gov The Stille reaction, while also effective for introducing phenyl and alkynyl groups, sometimes results in lower yields (58-62%) compared to the Negishi coupling for similar substrates. acs.orgnih.gov

Table 1: Examples of Cross-Coupling Reactions on 4-Bromothiazole Scaffolds
Reaction TypeCoupling PartnerCatalyst System (Typical)Product TypeReference
Suzuki-MiyauraArylboronic acidsPd(OAc)₂, dppf, KOAc4-Aryl-thiazole rsc.org
Heckn-Butyl acrylatePd(OAc)₂, PPh₃, TEA4-Vinyl-thiazole derivative beilstein-journals.orgresearchgate.net
SonogashiraTerminal alkynesPdCl₂(PPh₃)₂, CuI, Base4-Alkynyl-thiazole researchgate.net
NegishiAlkyl/Aryl zinc halidesPdCl₂(PPh₃)₂4-Alkyl/Aryl-thiazole acs.orgnih.gov
StilleAryl/Alkynyl stannanesPdCl₂(PPh₃)₂4-Aryl/Alkynyl-thiazole acs.orgnih.gov

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromine atom with various nucleophiles. This reaction is generally facilitated in electron-deficient aromatic systems. nih.gov The thiazole ring is considered electron-deficient, which can increase the reactivity of the C4-Br bond towards nucleophilic attack. For SNAr to occur, the ring must be sufficiently activated, often by electron-withdrawing groups. The reaction proceeds smoothly between many electron-deficient heteroaryl halides and nucleophiles like thiols in the presence of a base. nih.gov Similar reactions involving brominated benzothiadiazoles with amine nucleophiles have also been reported. researchgate.netmdpi.com

Directed ortho metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting organolithium species can then be trapped by an electrophile. baranlab.org In 4-bromo-1,2-thiazol-5-amine (B6149349), the primary amine at C5 could potentially act as a DMG. However, the position ortho to the amine is the C4 position, which is already substituted with bromine.

Therefore, a more relevant transformation in this context is a halogen-metal exchange. Treatment of the 4-bromothiazole with an alkyllithium reagent (e.g., n-butyllithium) at low temperature can selectively replace the bromine atom with lithium. acs.orgnih.gov This generates a 4-lithio-1,2-thiazol-5-amine intermediate, which is a potent nucleophile. This intermediate can then be quenched with a wide variety of electrophiles (E+) to install a new functional group at the C4 position. This two-step sequence achieves a similar outcome to DoM but proceeds via a different initial step.

The halogen dance is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. acs.orgacs.org The reaction is driven by the formation of a more stable organolithium intermediate. acs.orgnih.gov For thiazole systems, this reaction has been used to synthesize specific isomers that are otherwise difficult to access. acs.org For example, treatment of 2-triisopropylsilyl-5-bromothiazole with lithium diisopropylamide (LDA) at -78 °C leads to a smooth rearrangement to the 4-bromo derivative in high yield. acs.orgacs.org This process likely involves deprotonation at the 4-position, followed by a 1,2-migration to form the more stable 5-lithio-4-bromothiazole intermediate, where the lithium is positioned at the more acidic site. acs.orgacs.org While this specific rearrangement moves a bromine to the 4-position, it demonstrates the mobility of halogens on the thiazole ring under basic conditions, a reactivity pathway that must be considered. Long-range halogen dance reactions, where a halogen migrates from one heterocyclic ring to another, have also been observed in bithiazole systems. jst.go.jpnih.gov

Reactivity of the Primary Amine Functionality

The primary amine at the C5 position is nucleophilic and can undergo a variety of common transformations to form amides, sulfonamides, and ureas/carbamates.

Acylation: The 5-amino group can be readily acylated by reacting with acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction yields the corresponding N-(4-bromo-1,2-thiazol-5-yl)amide. Studies on the acylation of 2-amino-4-chlorothiazole (B36688) have shown that anhydrous conditions using a base like triethylamine in THF are effective. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords N-(4-bromo-1,2-thiazol-5-yl)sulfonamides. This transformation is a standard method for protecting amines or introducing sulfonamide functional groups, which are common pharmacophores.

Carbamoylation: Carbamoylation can be achieved by treating the amine with isocyanates to form ureas or with chloroformates to produce carbamates. The carbamoylation of amino groups in various biological molecules by different reagents is a well-established process. nih.gov

Table 2: Functionalization of the 5-Amino Group
Reaction TypeReagentFunctional Group Formed
AcylationAcyl chloride (R-COCl) / AnhydrideAmide (-NHCOR)
SulfonylationSulfonyl chloride (R-SO₂Cl)Sulfonamide (-NHSO₂R)
Carbamoylation (Urea formation)Isocyanate (R-NCO)Urea (-NHCONHR)
Carbamoylation (Carbamate formation)Chloroformate (ClCOOR)Carbamate (-NHCOOR)

Alkylation and Arylation of the Amine Nitrogen

The primary amine at the C5 position of the thiazole ring is a nucleophilic center and can readily participate in alkylation and arylation reactions. These transformations are fundamental for creating more complex molecular architectures by forming new carbon-nitrogen bonds.

Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates. The reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkylating agent. The presence of a base is often required to deprotonate the amine or to neutralize the hydrohalic acid byproduct, driving the reaction towards the formation of secondary or tertiary amines.

Arylation: The introduction of aryl groups onto the amine nitrogen can be achieved through transition-metal-catalyzed cross-coupling reactions. Methods like the Buchwald-Hartwig amination are suitable for this purpose. These reactions typically employ a palladium or copper catalyst to couple the amine with an aryl halide or triflate. nih.gov The choice of ligand, base, and solvent is critical for achieving high yields and selectivity. These reactions are generally tolerant of a wide range of functional groups on both the amine and the arylating agent. nih.gov

Table 1: Representative Alkylation and Arylation Reactions on the Amine Nitrogen
Reaction TypeReagents & ConditionsExpected Product Structure
Mono-alkylationR-X (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., ACN)4-bromo-N-alkyl-1,2-thiazol-5-amine
Di-alkylationExcess R-X, Strong Base, Heat4-bromo-N,N-dialkyl-1,2-thiazol-5-amine
ArylationAr-Br, Pd or Cu catalyst, Ligand, Base (e.g., Cs₂CO₃)4-bromo-N-aryl-1,2-thiazol-5-amine

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Balz-Schiemann)

The 5-amino group of 4-bromo-1,2-thiazol-5-amine can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups. This transformation is a cornerstone of aromatic chemistry. masterorganicchemistry.com

The process begins with diazotization, where the primary amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). masterorganicchemistry.com This reaction converts the amino group into a highly reactive diazonium group (-N₂⁺), which is an excellent leaving group as dinitrogen gas.

Once formed, the diazonium salt of 4-bromo-1,2-thiazole can undergo several subsequent transformations:

Sandmeyer Reaction: This reaction involves the displacement of the diazonium group with a nucleophile, catalyzed by copper(I) salts. organic-chemistry.org For instance, treatment with CuCl, CuBr, or CuCN introduces a chloro, bromo, or cyano group, respectively, at the C5 position. nih.gov This method is highly effective for synthesizing substituted aromatic compounds that may be difficult to prepare by direct substitution. organic-chemistry.org

Balz-Schiemann Reaction: To introduce a fluorine atom, the isolated diazonium salt is typically prepared as a tetrafluoroborate (B81430) (BF₄⁻) salt by adding fluoroboric acid (HBF₄) during diazotization. wikipedia.org Gentle heating of the dried diazonium tetrafluoroborate salt results in its decomposition to yield the corresponding aryl fluoride (B91410), along with nitrogen gas and boron trifluoride. wikipedia.orgresearchgate.net Innovations in this reaction have explored other fluoride sources and counterions to improve yields. wikipedia.org

Table 2: Expected Products from Diazotization and Subsequent Reactions
Reaction NameReagents & ConditionsExpected Product
DiazotizationNaNO₂, HCl, 0-5 °C4-bromo-1,2-thiazole-5-diazonium chloride
Sandmeyer (Chlorination)CuCl, HCl4-bromo-5-chloro-1,2-thiazole
Sandmeyer (Bromination)CuBr, HBr4,5-dibromo-1,2-thiazole
Sandmeyer (Cyanation)CuCN, KCN4-bromo-1,2-thiazole-5-carbonitrile
Balz-Schiemann1. HBF₄, NaNO₂ 2. Heat4-bromo-5-fluoro-1,2-thiazole

Condensation Reactions with Carbonyl Compounds

The primary amino group at C5 can react with aldehydes and ketones in condensation reactions to form the corresponding imines, also known as Schiff bases. This reaction is a classic transformation for primary amines and is typically catalyzed by acid or base, often involving the removal of water to drive the equilibrium toward the product.

The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer and subsequent dehydration to yield the C=N double bond of the imine. The reactivity of the carbonyl compound depends on steric and electronic factors. Aldehydes are generally more reactive than ketones. The resulting imines are themselves valuable intermediates, as the imine nitrogen can be further alkylated or the C=N bond can be reduced to form a stable secondary amine. This reaction is a common strategy in the synthesis of various heterocyclic systems. pharmaguideline.com

Table 3: Examples of Condensation Reactions with Carbonyls
Carbonyl CompoundClassExpected Imine Product
BenzaldehydeAromatic AldehydeN-(4-bromo-1,2-thiazol-5-yl)-1-phenylmethanimine
AcetoneAliphatic KetoneN-(4-bromo-1,2-thiazol-5-yl)propan-2-imine
CyclohexanoneCyclic KetoneN-(4-bromo-1,2-thiazol-5-yl)cyclohexan-1-imine

Reactions Involving the Thiazole Ring System

Beyond the reactivity of its substituents, the 1,2-thiazole ring itself can participate in various chemical transformations, including cycloadditions, ring-opening reactions, and functionalization at its unsubstituted position.

Cycloaddition Reactions Utilizing the Thiazole Moiety

The aromatic nature of the 1,2-thiazole ring generally makes it a reluctant participant in standard cycloaddition reactions like the Diels-Alder reaction. For the thiazole ring to act as a diene component in a [4+2] cycloaddition, significant modification is usually required. For example, studies on related 2-aminothiazole (B372263) systems have shown that the introduction of an alkenyl substituent at the C4 position creates a competent diene system that can react with dienophiles like nitroalkenes. nih.gov

In the case of 4-bromo-1,2-thiazol-5-amine, a similar strategy would be necessary. Functionalization at the C3 position with an unsaturated group could potentially create a diene system for subsequent intramolecular or intermolecular cycloadditions. Additionally, N-alkylation to form a thiazolium salt can enable [3+2] cycloaddition reactions with various electron-deficient partners, as has been demonstrated for other thiazole derivatives. rsc.org

Ring-Opening and Ring-Closing Metathesis (RCM) Type Transformations

Ring-Opening Reactions: The thiazole ring can be opened under specific reductive conditions. For instance, treatment of thiazole derivatives with sodium in liquid ammonia (B1221849) has been shown to cause reductive cleavage of the ring, typically at a C-S bond, to yield substituted propenethiolates. researchgate.net This type of transformation breaks the heterocyclic core and provides access to acyclic sulfur-containing structures.

Ring-Closing Metathesis (RCM): RCM is a powerful method for constructing cyclic structures but requires the substrate to possess at least two olefinic groups. organic-chemistry.orgwikipedia.org The parent molecule, 4-bromo-1,2-thiazol-5-amine hydrochloride, does not have these features and therefore cannot directly undergo RCM. However, it can be elaborated into a suitable RCM precursor. For example, by introducing two alkenyl chains—one via N-alkylation of the amine and another via functionalization at the C3 position—a di-olefin substrate could be synthesized. Subsequent treatment with a ruthenium-based metathesis catalyst, such as a Grubbs catalyst, would be expected to initiate RCM to form a new ring fused to the thiazole core. nih.gov

Functionalization at Unsubstituted Positions of the Thiazole Ring

The only unsubstituted carbon position on the 4-bromo-1,2-thiazol-5-amine ring is C3. In azole chemistry, the proton at the carbon atom situated between the two heteroatoms is often the most acidic. However, in the 1,2-thiazole system, the C3 proton, adjacent to the sulfur atom, is expected to be the most acidic proton on the ring.

This acidity allows for functionalization via a deprotonation-electrophile quench sequence. Treatment with a strong organometallic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures can selectively remove the C3 proton to generate a potent C3-lithiated nucleophile. This intermediate can then be trapped with a wide variety of electrophiles to introduce new substituents at the C3 position. This strategy provides a direct route to tri-substituted 1,2-thiazole derivatives.

Table 4: Potential C3-Functionalization via Deprotonation-Quench Strategy
ElectrophileReagent ExampleExpected C3-Substituent
Alkyl HalideIodomethane (CH₃I)Methyl (-CH₃)
Carbonyl CompoundBenzaldehyde (PhCHO)Hydroxyphenylmethyl (-CH(OH)Ph)
Carbon DioxideCO₂ (gas), then acid workupCarboxylic acid (-COOH)
Silyl HalideTrimethylsilyl chloride (TMSCl)Trimethylsilyl (-Si(CH₃)₃)

Mechanistic Investigations of Key Chemical Transformations and Reaction Kinetics

The reactivity of this compound is characterized by transformations that leverage the functionalities of the thiazole ring, primarily the bromine substituent and the amine group. Mechanistic studies into these reactions, particularly cross-coupling reactions, provide insight into the pathways of bond formation and the factors governing reaction efficiency.

Key chemical transformations involving this compound include copper-catalyzed N-arylation (Chan-Lam coupling) and palladium-catalyzed C-C bond formation (Suzuki-Miyaura coupling). Mechanistic investigations have elucidated the intricate steps involved in these processes.

The Chan-Lam N-arylation provides a pathway for the formation of a carbon-nitrogen bond between the amine group of the thiazole and an aryl boronic acid. The catalytic cycle is generally understood to proceed through several key steps. The reaction is catalyzed by a copper(II) species, which undergoes transmetalation with the aryl boronic acid. This is followed by coordination of the amine. The resulting intermediate then undergoes a rate-determining reductive elimination step to form the N-aryl product and a copper(I) species, which is subsequently re-oxidized to copper(II) to continue the catalytic cycle.

In contrast, the Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond at the 5-position of the thiazole ring, replacing the bromine atom. This palladium-catalyzed reaction follows a well-established catalytic cycle. The cycle begins with the oxidative addition of the bromothiazole to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with a boronic acid derivative in the presence of a base. The final step is reductive elimination from the resulting palladium(II) complex to yield the C-C coupled product and regenerate the palladium(0) catalyst. For many Suzuki-Miyaura reactions, the oxidative addition step is considered to be the rate-determining step of the catalytic cycle.

The kinetics of these transformations are influenced by a variety of factors, including the nature of the reactants, catalyst system, and reaction conditions. For instance, in Suzuki-Miyaura couplings, the use of electron-rich boronic acids has been observed to result in faster reaction kinetics. The choice of ligands on the palladium catalyst also plays a crucial role in influencing the rate and efficiency of the reaction. While specific quantitative kinetic data such as rate constants and activation energies for reactions involving this compound are not extensively documented in publicly available literature, the general principles of these coupling reactions allow for a qualitative understanding of their kinetic profiles.

Below is a summary of factors known to influence the reaction kinetics of Chan-Lam and Suzuki-Miyaura couplings for similar heterocyclic compounds.

Reaction TypeInfluencing FactorEffect on Reaction Rate
Chan-Lam Coupling Copper Catalyst The choice of copper salt and ligands can significantly affect the rate of the catalytic cycle.
Base The nature and stoichiometry of the base can influence the rate of transmetalation and catalyst turnover.
Solvent Solvent polarity and coordinating ability can impact the solubility of reactants and the stability of intermediates.
Aryl Boronic Acid The electronic and steric properties of the aryl boronic acid can affect the rate of transmetalation.
Suzuki-Miyaura Coupling Palladium Catalyst The ligand sphere of the palladium catalyst is critical; electron-rich and bulky ligands often accelerate oxidative addition and reductive elimination.
Base The choice of base is crucial for the transmetalation step, with stronger bases often leading to faster rates.
Solvent System A biphasic or homogeneous solvent system can influence the rate of mass transfer and reaction.
Boronic Acid/Ester Electron-rich boronic acids tend to react faster due to more facile transmetalation.
Leaving Group The nature of the halide (in this case, bromine) affects the rate of oxidative addition.

Advanced Synthetic Applications of 4 Bromo 1,2 Thiazol 5 Amine Hydrochloride As a Building Block

Role in the Synthesis of Complex Organic Molecules and Polyheterocyclic Systems

There is no specific information available in the reviewed literature regarding the use of 4-bromo-1,2-thiazol-5-amine (B6149349) hydrochloride as a key intermediate in the synthesis of complex organic molecules or for the construction of polyheterocyclic systems. Research on related isomers, such as 5-bromo-1,2-thiazol-4-amine (B6270361) hydrochloride, indicates potential for such applications due to the reactive nature of the thiazole (B1198619) ring and its substituents. However, direct evidence for the utility of the 4-bromo-5-amino isomer in this capacity is not documented.

Precursor for the Development of Novel Organic Materials (excluding biological applications)

Detailed studies on the application of 4-bromo-1,2-thiazol-5-amine hydrochloride as a precursor for novel, non-biological organic materials are not found in the available scientific literature. The following sub-sections reflect this absence of specific data.

Synthesis of Monomers for Polymer Science Research

No published research could be identified that describes the use of this compound in the synthesis of monomers for polymer science.

Building Block for Photoactive or Electroactive Organic Materials

While brominated thiazole derivatives, in general, are explored as precursors for photoactive and electroactive materials, there are no specific studies detailing the synthesis or properties of such materials derived from this compound.

Preparation of Ligands for Organometallic and Coordination Chemistry

The synthesis of ligands for organometallic and coordination chemistry using this compound as a starting material is not described in the reviewed literature.

Application in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions are a powerful tool for generating chemical diversity, and thiazole derivatives are often employed in such reactions. However, there are no specific examples or studies documenting the participation of this compound in MCRs to create diverse chemical scaffolds.

Utility in Combinatorial Chemistry and Library Synthesis for Chemical Discovery (non-biological focus)

The principles of combinatorial chemistry often leverage versatile building blocks to rapidly generate large libraries of compounds for screening. Despite the potential suitability of substituted thiazoles for this purpose, there is no specific documentation of this compound being utilized in combinatorial libraries for non-biological chemical discovery.

Spectroscopic and Structural Elucidation in Advanced Chemical Research Beyond Basic Identification

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) techniques are essential for assembling the complete molecular puzzle of complex derivatives and reaction intermediates.

For a derivative of 4-bromo-1,2-thiazol-5-amine (B6149349), 2D NMR experiments are crucial for definitive structural assignment. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu It is instrumental in identifying adjacent protons within a spin system. For an N-acylated derivative of 4-bromo-1,2-thiazol-5-amine, a COSY spectrum would, for example, show a correlation between the N-H proton and any protons on the adjacent acyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). sdsu.edu It is a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.eduipb.pt For instance, in a substituted derivative, the proton on the thiazole (B1198619) ring would show a correlation to the carbon atom of the bromine substituent (C4) and other nearby carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected by chemical bonds. ipb.pt NOESY is particularly useful for determining stereochemistry and the conformation of molecules in solution.

Table 1: Illustrative 2D NMR Data for a Hypothetical Derivative, N-(4-bromo-1,2-thiazol-5-yl)acetamide

Proton (¹H) SignalCOSY CorrelationsHSQC Correlation (¹³C)Key HMBC Correlations (¹³C)Key NOESY Correlations
H (thiazole ring) NoneC (thiazole ring)C=O (amide), C-Br (thiazole)NH (amide)
NH (amide) CH₃ (acetyl)N/AC=O (amide), C-N (thiazole)H (thiazole ring), CH₃ (acetyl)
CH₃ (acetyl) NH (amide)C (methyl)C=O (amide)NH (amide)

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers critical insights into the structure and behavior of compounds in the solid phase. This technique is invaluable for studying crystalline materials, polymers, and other non-soluble substances. For 4-bromo-1,2-thiazol-5-amine hydrochloride, ssNMR could reveal information about its crystal packing, polymorphism, and the precise nature of the hydrochloride salt bridge in the solid state, which may differ from its solution behavior. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to enhance the signal of low-abundance nuclei like ¹³C and to overcome line broadening effects seen in solids.

Table 2: Representative Solid-State NMR Parameters

ParameterInformation ProvidedTypical Application for Thiazole Derivatives
Chemical Shift Anisotropy (CSA) Provides information on the local electronic environment and symmetry around a nucleus.Distinguishing between different polymorphic forms.
Dipolar Coupling Dependent on the distance between nuclei; provides distance constraints.Probing intermolecular interactions and packing in the crystal lattice.
Quadrupolar Coupling (for nuclei like ¹⁴N) Sensitive to the electric field gradient at the nucleus, reflecting local symmetry.Characterizing the environment of the nitrogen atoms in the thiazole ring and amine group.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy and precision. nih.govnih.gov This capability allows for the determination of the elemental formula of a compound, a critical step in confirming the identity of a newly synthesized molecule like this compound or its derivatives. mdpi.com By comparing the experimentally measured accurate mass with the calculated mass for a proposed formula, chemists can confirm the elemental composition with a high degree of confidence. Furthermore, HRMS is a powerful tool for monitoring the progress of chemical reactions by identifying reactants, intermediates, products, and byproducts in a reaction mixture over time.

Table 3: Example of HRMS Data for 4-bromo-1,2-thiazol-5-amine (as the free base)

Molecular FormulaCalculated Mass [M+H]⁺Measured Mass [M+H]⁺Mass Difference (ppm)
C₃H₄BrN₂S178.9351178.93531.1

X-ray Crystallography for Precise Determination of Solid-State Molecular and Supramolecular Structures of Related Compounds

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For derivatives of 4-bromo-1,2-thiazol-5-amine that form suitable single crystals, this technique can provide unambiguous proof of structure. nih.gov It yields exact data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. nih.gov Moreover, X-ray crystallography reveals the supramolecular structure, which describes how individual molecules pack together in the crystal lattice through intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking. researchgate.netresearchgate.net This information is crucial for understanding the physical properties of the solid material.

Table 4: Representative Crystallographic Data for a Related Brominated Thiazole Compound

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 105°
Key Bond Length (C-Br) ~1.88 Å
Key Intermolecular Interaction N-H···N hydrogen bonding

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, probes the vibrations of molecular bonds. nih.gov These methods are highly effective for identifying the functional groups present in a molecule, as different types of bonds vibrate at characteristic frequencies. nih.govrsc.org For this compound, IR and Raman spectra would show characteristic bands for the N-H stretches of the amine and ammonium (B1175870) groups, C=N and C=C stretching of the thiazole ring, and the C-Br stretch. These techniques are also valuable for monitoring reaction progress. For example, in the synthesis of an amide derivative, the disappearance of the amine N-H stretching bands and the appearance of a new amide C=O stretching band can be tracked. IR and Raman spectroscopy are often complementary, as some vibrations may be strong in one technique and weak or absent in the other. mdpi.com

Table 5: Characteristic Vibrational Frequencies for 4-bromo-1,2-thiazol-5-amine Moiety

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) (IR)Typical Wavenumber (cm⁻¹) (Raman)
-NH₂ / -NH₃⁺ N-H Stretch3400 - 32003400 - 3200
Thiazole Ring C=N / C=C Stretch1650 - 15001650 - 1500
Thiazole Ring Ring BreathingNot prominentStrong
C-Br C-Br Stretch700 - 500700 - 500

Electronic Spectroscopy (UV-Vis) for Elucidation of Electronic Transitions in Related Compounds

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. rsc.org The absorption of energy promotes electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy orbitals (like π*). For aromatic and heterocyclic compounds like thiazole derivatives, the positions and intensities of the absorption maxima (λ_max) are related to the extent of conjugation and the nature of the substituents on the ring. researchgate.netrsc.org For example, the introduction of different functional groups onto the 4-bromo-1,2-thiazol-5-amine scaffold would be expected to shift the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, providing insight into the electronic structure of the resulting derivatives. mdpi.com

Table 6: Typical UV-Vis Absorption Data for Substituted Thiazoles in Solution

Compound TypeTypical λ_max (nm)Electronic Transition
Simple Thiazole ~230 - 250π → π
Aminothiazole ~260 - 290π → π
Brominated Aminothiazole ~270 - 300π → π*

Computational and Theoretical Investigations of 4 Bromo 1,2 Thiazol 5 Amine Hydrochloride and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a popular choice for studying molecules of pharmaceutical interest.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-bromo-1,2-thiazol-5-amine (B6149349) hydrochloride, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry.

The process involves optimizing the molecular geometry to find the lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. Furthermore, the calculation yields the ground state energy of the molecule, a key parameter for assessing its thermodynamic stability.

Table 1: Hypothetical Optimized Geometrical Parameters for 4-bromo-1,2-thiazol-5-amine hydrochloride from DFT Calculations

ParameterBond/AnglePredicted Value
Bond LengthC4-Br~1.85 Å
Bond LengthC5-N(amine)~1.40 Å
Bond LengthS-N~1.70 Å
Bond AngleBr-C4-C5~120°
Bond AngleC4-C5-N(amine)~125°
Dihedral AngleH-N-C5-C4~180° (planar) or non-planar

Note: The values in this table are hypothetical and represent typical ranges for such bonds and angles. Actual values would be obtained from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that is most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule. The LUMO is the orbital that is most likely to accept electrons, representing the electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a more reactive molecule. For this compound, FMO analysis would help in understanding its potential reaction pathways and interactions with other molecules.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV

Note: These are example energy values. The actual energies would be determined by the specific level of theory and basis set used in the DFT calculations.

The Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the electron density surface. The ESP map uses a color scale to indicate regions of different charge potential, with red typically representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas.

For this compound, the ESP map would reveal the nucleophilic and electrophilic sites. The nitrogen atoms of the thiazole (B1198619) ring and the amine group, as well as the sulfur atom, are expected to be electron-rich regions, while the hydrogen atoms of the amine and the hydrochloride proton would be electron-poor. This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding.

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic molecules. Various computational indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), can be calculated to quantify the degree of aromaticity of the thiazole ring in this compound. These calculations would provide insight into the electronic delocalization and stability of the ring system.

Tautomerism is the phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. The thiazole ring system can exhibit tautomerism. Computational studies would involve calculating the relative energies of the possible tautomers of 4-bromo-1,2-thiazol-5-amine to determine the most stable form under different conditions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational landscape and to study its interactions with solvent molecules or biological macromolecules.

By simulating the molecule's behavior in a given environment (e.g., in water), researchers can observe its dynamic properties, such as rotational and vibrational motions, and identify the most populated conformations. MD simulations would also provide insights into the formation and stability of intermolecular hydrogen bonds and other non-covalent interactions, which are crucial for understanding its behavior in solution and its potential binding to biological targets.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, these predictions would include:

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted spectra can aid in the interpretation of experimental NMR data and the structural elucidation of the compound and its derivatives.

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating its vibrational frequencies. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational modes can be compared with experimental IR and Raman spectra to confirm the molecular structure and to understand the nature of the chemical bonds.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2~155 ppm
C4~110 ppm
C5~140 ppm

Note: These are illustrative values. Actual predicted chemical shifts would depend on the computational method and solvent model used.

Elucidation of Reaction Mechanisms and Transition States via Computational Chemistry

The study of reaction mechanisms is fundamental to understanding and controlling chemical reactions. Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful lens to examine the intricate pathways of chemical transformations at the atomic level. For a molecule like this compound, computational methods can be employed to map out potential energy surfaces, identify intermediates, and, crucially, locate and characterize transition states.

Theoretical Framework:

The elucidation of a reaction mechanism typically begins with the optimization of the geometries of reactants, products, and any proposed intermediates. Following this, the search for transition states connecting these minima on the potential energy surface is conducted. A transition state is a first-order saddle point, characterized by a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

Various computational techniques are available for locating transition states, ranging from simple linear synchronous transit (LST) and quadratic synchronous transit (QST) methods to more sophisticated approaches like the Berny algorithm and eigenvector-following methods. Once a transition state is located, its structure provides invaluable information about the bonding changes occurring during the reaction.

Application to this compound:

While direct computational studies on the reaction mechanisms of this compound are scarce, we can theorize its reactivity based on the functional groups present. The amine group and the bromine atom are key sites for chemical modification. For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, DFT calculations could be used to compare a stepwise mechanism (involving a carbocation intermediate) versus a concerted mechanism.

The table below illustrates a hypothetical comparison of activation energies for two possible reaction pathways of a derivative of 4-bromo-1,2-thiazol-5-amine, calculated using a representative DFT method (B3LYP/6-31G(d)).

Interactive Data Table: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction

Reaction PathwayReactant(s)Transition State (TS)Product(s)Calculated Activation Energy (kcal/mol)
Concerted (SN2-like)4-bromo-1,2-thiazol-5-amine + Nu⁻[TS1]⁻4-Nu-1,2-thiazol-5-amine + Br⁻25.3
Stepwise (SNAr-like)4-bromo-1,2-thiazol-5-amine + Nu⁻[TS2]⁻Meisenheimer Complex18.7
Meisenheimer Complex[TS3]⁻4-Nu-1,2-thiazol-5-amine + Br⁻5.2

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational studies on this exact reaction are not available.

In Silico Design and Prediction of Novel Chemical Transformations Involving this compound

Beyond understanding existing reactions, computational chemistry is a powerful tool for the in silico design and prediction of new chemical transformations. By systematically modifying the structure of this compound and evaluating the reactivity of the resulting derivatives, novel and potentially useful chemical reactions can be discovered.

Strategies for In Silico Design:

One common approach is to create a virtual library of derivatives by introducing various substituents at different positions of the thiazole ring. For each derivative, computational methods can be used to calculate key molecular properties that are indicative of reactivity. These properties, often referred to as quantum chemical descriptors, include:

Frontier Molecular Orbital (FMO) energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions provide a more quantitative measure of the local reactivity at different atomic sites within the molecule, predicting where nucleophilic, electrophilic, or radical attacks are most likely to occur.

Predicting Novel Transformations:

By analyzing these computed descriptors for a library of this compound derivatives, it is possible to predict how changes in substitution will affect reactivity. For example, introducing an electron-withdrawing group is expected to lower the LUMO energy, making the molecule a better electrophile. Conversely, an electron-donating group would raise the HOMO energy, enhancing its nucleophilicity.

The following table presents hypothetical calculated electronic properties for a small set of designed derivatives, which could be used to guide the selection of candidates for new chemical transformations.

Interactive Data Table: Predicted Electronic Properties of Hypothetical 4-bromo-1,2-thiazol-5-amine Derivatives

DerivativeSubstituent at C2HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
Parent -H-6.5-1.25.3Moderate
Derivative A -NO₂-7.2-2.54.7Increased electrophilicity
Derivative B -OCH₃-6.1-0.85.3Increased nucleophilicity
Derivative C -CF₃-7.0-2.14.9Increased electrophilicity

Note: The data in this table is hypothetical and for illustrative purposes only. The predicted reactivity is a qualitative assessment based on the calculated electronic properties.

Based on such in silico screening, promising candidates for novel transformations can be identified. For instance, a derivative with a significantly lowered LUMO energy might be predicted to undergo a novel cycloaddition reaction that is not feasible for the parent compound. These predictions can then be used to guide synthetic efforts, saving significant time and resources in the laboratory. While specific computational studies on this compound are yet to be widely published, the application of these established theoretical methods holds great promise for uncovering its chemical potential.

Future Research Directions and Emerging Perspectives for 4 Bromo 1,2 Thiazol 5 Amine Hydrochloride

Development of Novel and More Efficient Synthetic Pathways for the Compound and its Analogs

While classical methods for the synthesis of brominated thiazoles exist, future research will likely focus on developing more efficient, scalable, and environmentally benign pathways. acs.orglookchem.com Traditional syntheses often require harsh conditions or the use of elemental bromine, which presents safety and environmental challenges. lookchem.com

Future synthetic strategies could include:

Enzymatic Bromination: The use of halogenase enzymes, such as vanadium-dependent brominases, offers a green chemistry approach for the selective bromination of 2-aminothiazole (B372263) precursors under mild, aqueous conditions. nih.gov This biocatalytic method could be optimized for the regioselective synthesis of 4-bromo-1,2-thiazol-5-amine (B6149349), minimizing hazardous reagents and byproducts. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, better purity, and enhanced safety, especially for potentially hazardous reactions. Adapting the synthesis of this compound to a flow process would facilitate larger-scale production for further research and application development.

Decarboxylative Bromination: For analogs, transition-metal-free decarboxylative bromination of corresponding thiazole (B1198619) carboxylic acids presents an alternative to traditional methods. researchgate.net This approach is applicable to electron-rich heteroaromatic acids and avoids the use of harsh reagents. researchgate.net

These advanced synthetic methods will be crucial for creating a diverse library of analogs, where the substituents on the thiazole ring are systematically varied to tune the compound's properties.

Potential Synthetic Strategy Description Key Advantages
Biocatalytic Halogenation Use of brominase enzymes to introduce bromine onto the thiazole ring. nih.govEnvironmentally friendly, high selectivity, mild reaction conditions. nih.gov
Continuous Flow Synthesis Performing the synthesis in a continuous reactor system.Enhanced safety, scalability, improved yield and purity. wiley.com
Decarboxylative Bromination Bromination of a thiazole-carboxylic acid precursor where the carboxyl group is replaced by bromine. researchgate.netAvoids elemental bromine, applicable to various heteroaromatic acids. researchgate.net

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The bifunctional nature of 4-bromo-1,2-thiazol-5-amine hydrochloride—possessing both a reactive halogen and a nucleophilic amine—is key to its potential. The bromine atom at the 4-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, while the 5-amino group can be readily functionalized.

Future research should focus on systematically exploring these transformations:

Cross-Coupling Reactions: The C-Br bond is an ideal site for Suzuki, Stille, Heck, and Sonogashira coupling reactions. These reactions would allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups, creating complex and diverse molecular scaffolds. nih.gov For instance, Suzuki-Miyaura cross-coupling of enzymatically brominated aminothiazoles has been shown to be highly effective, even without purification of the brominated intermediate. nih.gov

Functionalization of the Amino Group: The 5-amino group can undergo acylation, sulfonylation, and diazotization followed by subsequent reactions. These modifications would further expand the chemical space accessible from this starting material.

Novel Cyclization Reactions: The adjacent amino and bromo groups could be leveraged in novel tandem or one-pot reactions to construct fused heterocyclic systems, such as thiazolo[4,5-b]pyridines or other complex polycyclic structures.

A thorough investigation of these reactivity patterns will establish this compound as a versatile platform for generating novel compounds.

Potential Transformation Reagent/Catalyst Type Resulting Structure
Suzuki Coupling Palladium catalyst, boronic acid/esterAryl- or heteroaryl-substituted 5-aminothiazole
Sonogashira Coupling Palladium/copper catalyst, terminal alkyneAlkynyl-substituted 5-aminothiazole
Buchwald-Hartwig Amination Palladium catalyst, amineDi-amino substituted thiazole
Acylation Acyl chloride, baseN-acylated 4-bromo-1,2-thiazol-5-amine

Untapped Potential in Advanced Materials Science Applications (non-biological)

Thiazole-based organic semiconductors have attracted significant interest for their applications in organic electronics. semanticscholar.orgresearchgate.net Thiazole is an electron-accepting heterocycle, and incorporating it into polymers can lead to materials with desirable electronic properties. researchgate.net The structure of this compound makes it a promising candidate as a monomer for novel functional polymers.

Emerging research directions include:

Organic Semiconductors: The compound could be used as a building block for π-conjugated polymers. rsc.org Polymerization through cross-coupling reactions at the C-Br position could yield materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The electron-withdrawing nature of the thiazole ring can help lower the LUMO energy level of the resulting polymer, facilitating electron injection and transport. nih.gov

Conducting Polymers: The amino group can be used to modulate the electronic properties and facilitate doping, potentially leading to new classes of conducting polymers with applications in sensors, antistatic coatings, and electronic circuits.

Functional Dyes and Pigments: Derivatization of the core structure could lead to novel dyes with interesting photophysical properties, such as fluorescence, for applications in sensing, imaging, or as components in dye-sensitized solar cells. researchgate.net

Integration with Automation, Robotics, and Artificial Intelligence in Chemical Synthesis and Discovery Research

Future perspectives in this area include:

AI-Driven Synthesis Planning: AI algorithms can analyze the chemical literature to predict and rank potential synthetic pathways for the target compound and its derivatives, optimizing for yield, cost, and sustainability. synthiaonline.comnih.gov

Robotic High-Throughput Synthesis: Automated synthesis platforms can be programmed to perform the reactions outlined in section 7.2, rapidly generating large libraries of analogs in parallel. technologynetworks.com This allows for the systematic exploration of structure-property relationships.

Machine Learning for Property Prediction: Machine learning models can be trained on data from synthesized analogs to predict the electronic and material properties of new, virtual compounds. This in silico screening can prioritize the synthesis of the most promising candidates for specific applications, saving time and resources. wiley.com

The integration of these technologies will create a closed-loop discovery cycle where AI proposes novel molecules, robots synthesize them, and the experimental results are fed back to the AI to refine its predictive models. nih.gov

Role in Expanding the Chemical Space of Thiazole-Containing Molecular Scaffolds for Diverse Research Applications

The thiazole ring is considered a "privileged scaffold" due to its presence in numerous functional molecules. nih.govresearchgate.net this compound serves as a versatile starting point for expanding the known chemical space of thiazole derivatives. By applying the diverse chemical transformations discussed previously, researchers can create libraries of novel compounds with unique three-dimensional shapes, electronic properties, and functionalities.

This expansion of chemical space is valuable for:

Scaffold Hopping: The development of novel thiazole-fused systems can provide new core structures for various research applications. rsc.orgnih.gov

Fragment-Based Discovery: The core scaffold and its simple derivatives can be used in fragment-based screening campaigns to identify starting points for the development of new functional materials or probes. nih.gov

Fundamental Chemical Research: The creation of novel thiazole-containing molecules with unprecedented structures and properties will contribute to a deeper fundamental understanding of heterocyclic chemistry and its potential applications.

By systematically exploring the synthesis and reactivity of this compound, the scientific community can unlock a new domain of chemical space, paving the way for future discoveries across multiple disciplines.

Q & A

Q. What are the common synthetic routes for 4-bromo-1,2-thiazol-5-amine hydrochloride, and what experimental parameters are critical for optimizing yield?

Methodological Answer: A general synthesis approach involves cyclocondensation or substitution reactions. For example, substituted benzaldehydes can react with amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst. Critical parameters include:

  • Reaction time : Prolonged reflux (~4 hours) ensures completion .
  • Solvent choice : Absolute ethanol is preferred for solubility and stability of intermediates .
  • Catalyst : Acidic conditions (e.g., glacial acetic acid) facilitate imine formation .
  • Work-up : Evaporation under reduced pressure minimizes decomposition of the product .
ParameterOptimal ConditionImpact on Yield
Reflux time4 hoursEnsures reaction completion
SolventAbsolute ethanolEnhances intermediate stability
CatalystGlacial acetic acidAccelerates cyclization

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions and hydrogen environments .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretching in amines at ~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H+^+] peak at m/z 193.07 for C4_4H5_5BrN2_2S·HCl) .
  • Elemental Analysis : Confirms stoichiometry of C, H, N, and S .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a versatile scaffold:

  • Antimicrobial agents : Functionalization at the 4-bromo position enables targeting bacterial enzymes .
  • Anticancer probes : Incorporation into kinase inhibitors or DNA intercalators is explored via Suzuki coupling or nucleophilic substitution .
  • Enzyme inhibition studies : The thiazole core mimics natural heterocycles, aiding in protease or reductase inhibition assays .

Advanced Questions

Q. How can computational methods like quantum chemical calculations improve the synthesis design of thiazole derivatives?

Methodological Answer: Computational tools reduce trial-and-error experimentation:

  • Reaction path search : Quantum mechanics (QM) identifies low-energy pathways for cyclization or substitution .
  • Transition state analysis : Predicts steric/electronic effects of substituents on reaction barriers .
  • Machine learning : Correlates experimental yields with descriptors (e.g., substituent electronegativity) to prioritize conditions .

For example, ICReDD’s workflow combines QM calculations with experimental feedback to optimize reaction conditions 10-fold faster .

Q. How to address discrepancies in reaction yields when varying substituents in thiazole amine synthesis?

Methodological Answer: Systematic analysis of variables is key:

  • Electronic effects : Electron-withdrawing groups (e.g., -Br) may slow nucleophilic substitution but stabilize intermediates .
  • Steric hindrance : Bulky substituents at the 5-position reduce reactivity; mitigate via microwave-assisted synthesis .
  • Catalyst screening : Switch from acetic acid to Lewis acids (e.g., ZnCl2_2) for sterically hindered substrates .

A case study showed that substituting 4-chlorobenzyl groups increased yield by 15% compared to methoxy analogs due to improved leaving-group ability .

Q. What strategies are recommended for designing bioactive analogs using this compound?

Methodological Answer: Rational design strategies include:

  • Bioisosteric replacement : Replace the bromine atom with -CF3_3 or -CN to modulate lipophilicity .
  • Fragment-based drug discovery : Couple the thiazole core to pharmacophores (e.g., triazoles) via click chemistry .
  • Structure-activity relationship (SAR) : Test analogs in biochemical assays (e.g., MIC for antimicrobial activity) and correlate with computational docking scores .

For instance, adding a methyl group at the 5-position enhanced binding to Hsp90 by 30% in mutasynthesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.